molecular formula C5H4BrN3 B2547534 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile CAS No. 1527476-44-3

4-Bromo-1-methyl-1H-imidazole-2-carbonitrile

Cat. No. B2547534
CAS RN: 1527476-44-3
M. Wt: 186.012
InChI Key: QTPVVNCZZLQQTE-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-imidazole-2-carbonitrile is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. It is a heterocyclic organic compound that consists of a five-membered imidazole ring with a cyano group and a bromine atom attached to it. This compound has various applications in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

Chemical Reactions and Synthesis 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile is involved in various chemical reactions and synthesis processes, contributing significantly to the development of new compounds and materials. For instance, it participates in reactions with cyanogen bromide, where imidazoles bearing an N-alkyl substituent react to give 2-bromo products. These reactions are essential for understanding the chemical behavior of imidazoles and developing new synthesis pathways for brominated and cyanated imidazoles, which are crucial intermediates in pharmaceuticals and material science (McCullum et al., 1999).

Catalysis and Green Chemistry this compound is also a key component in the field of catalysis and green chemistry, where it aids in the synthesis of highly substituted imidazoles using eco-friendly approaches. For example, using Brønsted acidic ionic liquids as reusable catalysts enables the efficient and environmentally friendly synthesis of trisubstituted and tetrasubstituted imidazoles under thermal solvent-free conditions (Shaterian & Ranjbar, 2011). These methodologies highlight the compound's role in promoting sustainable chemical processes that minimize waste and environmental impact.

Advanced Materials and Functionalization The versatility of this compound extends to the development of advanced materials. It serves as a precursor in the functionalization and modification of imidazoles, which are pivotal in creating novel materials and chemicals with specific properties. The ability to modify the imidazole ring through reactions involving this compound leads to the creation of compounds with potential applications in various industries, including pharmaceuticals, electronics, and nanotechnology (Joo, Touré, & Sames, 2010).

Environmental Applications In environmental science, this compound contributes to the synthesis of compounds that can capture and sequester CO2, addressing global challenges related to greenhouse gas emissions. Ionic liquids derived from imidazole compounds offer innovative solutions for CO2 capture, showcasing the compound's potential in mitigating climate change effects (Bates et al., 2002).

Safety and Hazards

This compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-1-methylimidazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c1-9-3-4(6)8-5(9)2-7/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPVVNCZZLQQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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